1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine
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Overview
Description
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine is a compound that features a piperidine ring connected to an imidazole ring via a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine typically involves the reaction of 4,5-dihydro-1H-imidazole-2-thiol with a piperidine derivative. The reaction conditions often require a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The piperidine ring can interact with various receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydro-1H-imidazole-2-thiol: A precursor in the synthesis of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}piperidine.
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: Another imidazole derivative with different functional groups.
1H-Imidazole, 4,5-dihydro-2-methyl-: A similar compound with a methyl group instead of a piperidine ring.
Uniqueness
This compound is unique due to the presence of both a piperidine and an imidazole ring connected via a sulfanyl linkage. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
CAS No. |
61123-04-4 |
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Molecular Formula |
C9H17N3S |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C9H17N3S/c1-2-6-12(7-3-1)8-13-9-10-4-5-11-9/h1-8H2,(H,10,11) |
InChI Key |
LROCWOBQRHGPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CSC2=NCCN2 |
Origin of Product |
United States |
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